Phytonadione-12,13-diol, also known as vitamin K1, is a fat-soluble vitamin that plays a crucial role in the synthesis of certain proteins required for blood coagulation. It is part of the vitamin K family, which includes various compounds that share a common naphthoquinone structure. Phytonadione is primarily found in green leafy vegetables and is essential for maintaining normal blood clotting processes in humans.
Phytonadione is predominantly sourced from plants, particularly green leafy vegetables such as spinach, kale, and broccoli. It can also be synthesized through chemical processes in laboratory settings.
Phytonadione falls under the classification of organic compounds known as quinones. Specifically, it belongs to the class of prenol lipids and is categorized as a vitamin K compound due to its structural characteristics and biological functions. The IUPAC name for phytonadione is 2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione .
The synthesis of phytonadione can be achieved through several methods:
The synthetic routes often involve careful control of reaction conditions such as temperature and pH to optimize yield and purity. The choice of catalysts and reagents significantly influences the efficiency of the synthesis.
Phytonadione has a complex molecular structure characterized by its naphthoquinone core. The molecular formula is with a relative molecular mass of approximately 450.6957 g/mol .
The compound features:
Phytonadione participates in various chemical reactions typical of quinones:
The stability of phytonadione under different conditions varies; it is stable in air but decomposes upon exposure to sunlight and alkaline solutions .
Phytonadione acts primarily by facilitating the synthesis of clotting factors in the liver. It serves as a cofactor for the enzyme gamma-glutamyl carboxylase, which modifies specific glutamic acid residues on clotting proteins to enable calcium ion binding.
This modification is critical for the biological activity of several clotting factors including prothrombin (factor II) and factors VII, IX, and X . The absence or deficiency of phytonadione leads to impaired coagulation and increased bleeding risk.
Phytonadione is widely used in clinical settings for:
The biogenesis of phytonadione-12,13-diol centers on the enzymatic remodeling of vitamin K₁’s hydrophobic side chain. This process involves epoxidation at the 12,13-olefinic bond followed by hydrolytic ring opening—a transformation governed by conserved detoxification mechanisms repurposed for endogenous lipid signaling [3] [9].
Cytochrome P450 epoxygenases (CYP) initiate diol synthesis by inserting molecular oxygen across the Δ12 double bond of vitamin K₁’s phytyl tail. This generates the transient epoxide intermediate 12,13-epoxyphytonadione (12,13-EpPhytonadione) [6] [9]. Human isoforms CYP2J2, CYP2C8, and CYP2C9 demonstrate catalytic competence toward terpenoid-containing naphthoquinones like vitamin K₁, despite their primary association with fatty acid epoxidation [8] [9]. The reaction proceeds via a conserved catalytic cycle:
Table 1: Key Cytochrome P450 Isoforms Catalyzing Vitamin K₁ Epoxidation
Isoform | Tissue Localization | Catalytic Efficiency (Kcat/Km) | Regulatory Factors |
---|---|---|---|
CYP2J2 | Cardiovascular endothelium | Moderate (preferentially metabolizes ω-3/ω-6 PUFA) | Induced by hypoxia; inhibited by ketoconazole |
CYP2C8 | Liver, kidney | High (broad lipid specificity) | Polymorphic variants alter epoxidation kinetics |
CYP2C9 | Liver, gastrointestinal tract | High (structurally accommodates phytyl chain) | Substrate inhibition at high vitamin K₁ concentrations |
Stereoselectivity is a hallmark of CYP-mediated epoxidation. In vitro studies indicate preferential formation of the 12(S),13(R)-epoxy stereoisomer (>80% enantiomeric excess), governed by chiral constraints within the enzyme’s substrate-binding cavity [9]. This stereopreference critically influences downstream hydrolysis kinetics and diol configuration [3] [9].
Soluble epoxide hydrolase (sEH, EPHX2) exclusively catalyzes the hydrolysis of 12,13-epoxyphytonadione to phytonadione-12,13-diol. This bifunctional enzyme employs a catalytic triad (Asp³³³–His⁵²³–Asp⁴⁹⁵) to activate water for nucleophilic attack on the epoxide’s less hindered C13, yielding the vicinal-diol with three-diastereoselectivity [2] [3]. The reaction mechanism proceeds in two stages:
Table 2: Comparative Properties of Human Epoxide Hydrolases in Vitamin K₁ Metabolism
Enzyme | Gene | Subcellular Localization | Vitamin K₁ Epoxide Specificity | Inhibitor Sensitivity |
---|---|---|---|---|
Soluble EH (sEH) | EPHX2 | Cytosol, peroxisomes | High (Km = 8.7 ± 1.2 μM) | Potently inhibited by t-AUCB (IC50 = 3.2 nM) |
Microsomal EH (mEH) | EPHX1 | Endoplasmic reticulum | Low (prefers xenobiotic epoxides) | Minimally inhibited by AUDA |
Genetic polymorphisms in EPHX2 (e.g., K55R, R287Q) profoundly impact diol biosynthesis. The K55R variant exhibits 40–60% reduced hydrolysis velocity due to impaired protein folding, while R287Q near the catalytic cleft abolishes >90% of activity by disrupting substrate positioning [2] [3]. Consequently, individuals harboring these alleles display altered vitamin K₁ diol/ epoxide ratios in hepatic and serum lipidomes [3].
Although phytonadione-12,13-diol derives directly from vitamin K₁, its biosynthetic logic parallels linoleic acid (LA; C18:2 ω-6) diol metabolism. LA serves as the archetypal model for CYP/sEH processing: CYP epoxygenases convert LA to 12,13-epoxyoctadecenoic acid (12,13-EpOME), which sEH hydrolyzes to 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME) [9]. This pathway illuminates three core principles applicable to vitamin K₁ diol formation:
Stereochemical Convergence: sEH hydrolysis consistently generates three-diols via anti-periplanar water addition. LA-derived 12,13-DiHOME exists predominantly as the 12(S),13(R)-diol enantiomer (95%), mirroring the stereochemistry observed in phytonadione-12,13-diol [9]. This configurational uniformity suggests conserved enzymatic stereocontrol.
Biological Cross-Reactivity: Structural homology between 12,13-DiHOME and phytonadione-12,13-diol may facilitate unintended metabolic crosstalk. In vitro assays confirm phytonadione-12,13-diol competes with ¹⁴C-12,13-DiHOME for binding to adipocyte lipid chaperones (Ki = 4.3 μM), though its physiological impact remains uncharacterized [9].
Table 3: Structural and Metabolic Comparison of Phytonadione-12,13-diol and Linoleate Diols
Characteristic | Phytonadione-12,13-diol | 12,13-DiHOME | 9,10-DiHOME |
---|---|---|---|
Molecular Formula | C₃₁H₄₈O₄ | C₁₈H₃₄O₄ | C₁₈H₃₄O₄ |
Precursor | Vitamin K₁ (phylloquinone) | Linoleic acid | Linoleic acid |
Epoxide Intermediate | 12,13-Epoxyphytonadione | 12,13-EpOME | 9,10-EpOME |
Primary Biosynthetic Enzymes | CYP2C9 > CYP2J2; sEH | CYP2C9 > CYP2J2; sEH | CYP2C8; sEH |
Predominant Stereochemistry | 12(S),13(R)-dihydroxy | 12(S),13(R)-dihydroxy | 9(S),10(R)-dihydroxy |
Endogenous Concentration | Trace (nM–pM in liver) | 15–85 nM (plasma, fasted state) | 8–42 nM (plasma, fasted state) |
CAS No.:
CAS No.:
CAS No.: 94720-08-8